REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[CH2:10][C:9](=[O:11])[C:8]=2[CH:12]=1)([O-])=O.Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.[Fe]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[CH2:10][C:9](=[O:11])[C:8]=2[CH:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C(C2)=O)C1
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100 mL two-neck round-bottomed flask fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to gentle boiling
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
It usually took 5-60 min
|
Duration
|
32.5 (± 27.5) min
|
Type
|
CUSTOM
|
Details
|
The insoluble solids were removed by filtration
|
Type
|
WASH
|
Details
|
further washed with methanol
|
Type
|
WASH
|
Details
|
The filtrate and washing solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated by distillation at 50° C. under vacuum
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
the pure product crystallized out
|
Type
|
FILTRATION
|
Details
|
collected by suction filtration
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=CC2=C(C(C2)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |